molecular formula C21H24N2O5S B2832704 3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 477505-08-1

3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2832704
CAS RN: 477505-08-1
M. Wt: 416.49
InChI Key: SFPCNGWWINQBPL-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzamide derivative that has been synthesized through specific methods and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Therapeutic Potential

  • Antidiabetic Agents : Benzamide derivatives have been explored for their potential as antidiabetic agents. For example, a study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified potential candidates for the treatment of diabetes mellitus, highlighting the therapeutic applications of benzamide compounds in managing chronic conditions (Nomura et al., 1999).
  • Antiproliferative and Antioxidant Activity : Benzimidazole/benzothiazole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against human cancer cells and antioxidative capacity. These studies demonstrate the potential of benzothiazole derivatives in cancer treatment and as antioxidants (Cindrić et al., 2019).

Materials Science and Chemical Synthesis

  • Fluorescent Probes : Benzothiazole analogues have been applied in the synthesis of fluorescent probes for sensing pH and metal cations. This application is significant in the development of sensitive and selective sensors for environmental and biological monitoring (Tanaka et al., 2001).
  • Corrosion Inhibitors : Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. This research highlights the importance of such compounds in protecting industrial materials (Hu et al., 2016).

properties

IUPAC Name

3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-5-26-15-11-13(12-16(27-6-2)19(15)28-7-3)20(24)23-21-22-18-14(25-4)9-8-10-17(18)29-21/h8-12H,5-7H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPCNGWWINQBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

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